Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)-
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Overview
Description
Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- is a complex organic compound with a unique structure that includes an isothiazole ring, a cyano group, and a propylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- typically involves multiple steps, starting with the formation of the isothiazole ring. One common method involves the cyclization of a suitable precursor, such as a thioamide, with a nitrile under acidic conditions. The propylthio group can be introduced through a nucleophilic substitution reaction, where a propylthiol reacts with an appropriate leaving group on the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with applications in studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- involves its interaction with specific molecular targets. The isothiazole ring and cyano group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The propylthio group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-
- Acetamide, 2-((4-cyano-5-(ethylthio)-3-isothiazolyl)thio)-
- Acetamide, 2-((4-cyano-5-(butylthio)-3-isothiazolyl)thio)-
Uniqueness
Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- is unique due to its specific combination of functional groups and substituents The propylthio group provides distinct chemical and physical properties compared to its analogs with different alkylthio groups
Properties
CAS No. |
135489-13-3 |
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Molecular Formula |
C9H11N3OS3 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-[(4-cyano-5-propylsulfanyl-1,2-thiazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H11N3OS3/c1-2-3-14-9-6(4-10)8(12-16-9)15-5-7(11)13/h2-3,5H2,1H3,(H2,11,13) |
InChI Key |
UCHYSFXLQCFNOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=NS1)SCC(=O)N)C#N |
Origin of Product |
United States |
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